

troubleshooting low signal or no signal in MSD assays

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Compound of Interest

Compound Name: MSD-D

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Technical Support Center: MSD Assay Troubleshooting

Welcome to the technical support center for Meso Scale Discovery (MSD) assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to low or no signal in their experiments.

Frequently Asked Questions (FAQs)

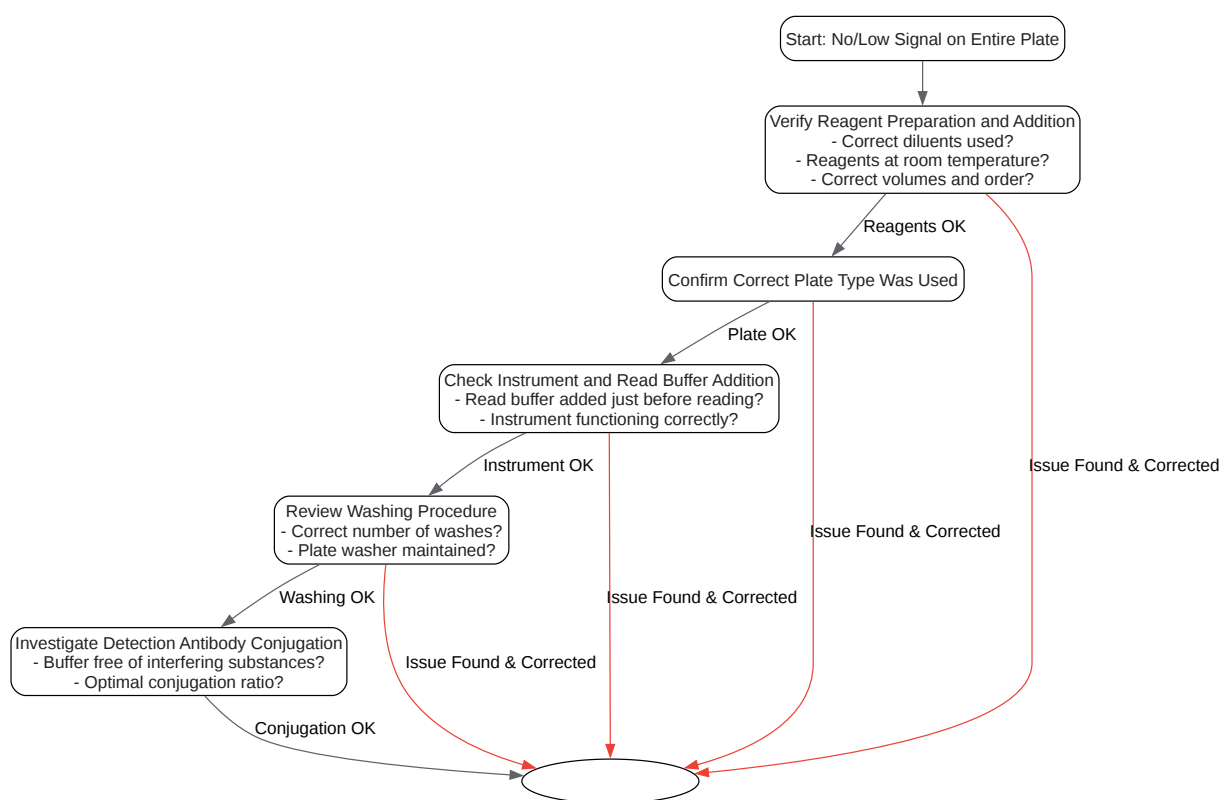
Q1: Why am I getting no signal or a very low signal across my entire plate?

A low or absent signal across the entire plate, including calibrators and samples, often points to a systemic issue with the assay setup or reagent handling. Here are the primary causes and troubleshooting steps:

- Reagent Preparation and Addition:
 - Incorrect Reagent Preparation: Ensure all reagents, including diluents, detection antibodies, and read buffer, were prepared according to the protocol.[1][2] Using incorrect diluents or concentrations can significantly impact results.
 - Reagents Not at Room Temperature: All reagents should be brought to room temperature before use to ensure proper activity and viscosity.[3]

- Improper Reagent Addition: Check that all reagents were added to the wells in the correct order and volume.[4] Ensure that the read buffer was added shortly before reading the plate.[4]
- SULFO-TAG™ Labeled Antibody Issues: Inefficient conjugation of the SULFO-TAG™ label to the detection antibody can result in low or no signal. This can be caused by interfering substances like Tris, glycine, or azide in the antibody buffer.[5]
- Plate and Instrument Issues:
 - Incorrect Plate Type: Using the wrong type of MSD plate (e.g., using a standard plate for a streptavidin-capture assay) will prevent the assay from working correctly.[4]
 - Instrument Malfunction: Ensure the MSD instrument is functioning correctly and that the plate is read immediately after the addition of the read buffer.[6] Delaying the read time can lead to a decrease in signal.
- Washing Steps:
 - Inadequate Washing: Insufficient washing can lead to high background and low signal-to-noise ratios. Ensure the plate is washed three times with PBS-T between steps.[1][2]
 - Automated Plate Washer Issues: Blocked or contaminated pins on an automated plate washer can lead to inconsistent washing and signal variability.[5][7]

A logical workflow for troubleshooting systemic signal failure is presented below.



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Figure 1. Troubleshooting workflow for systemic low/no signal. (Max Width: 760px)

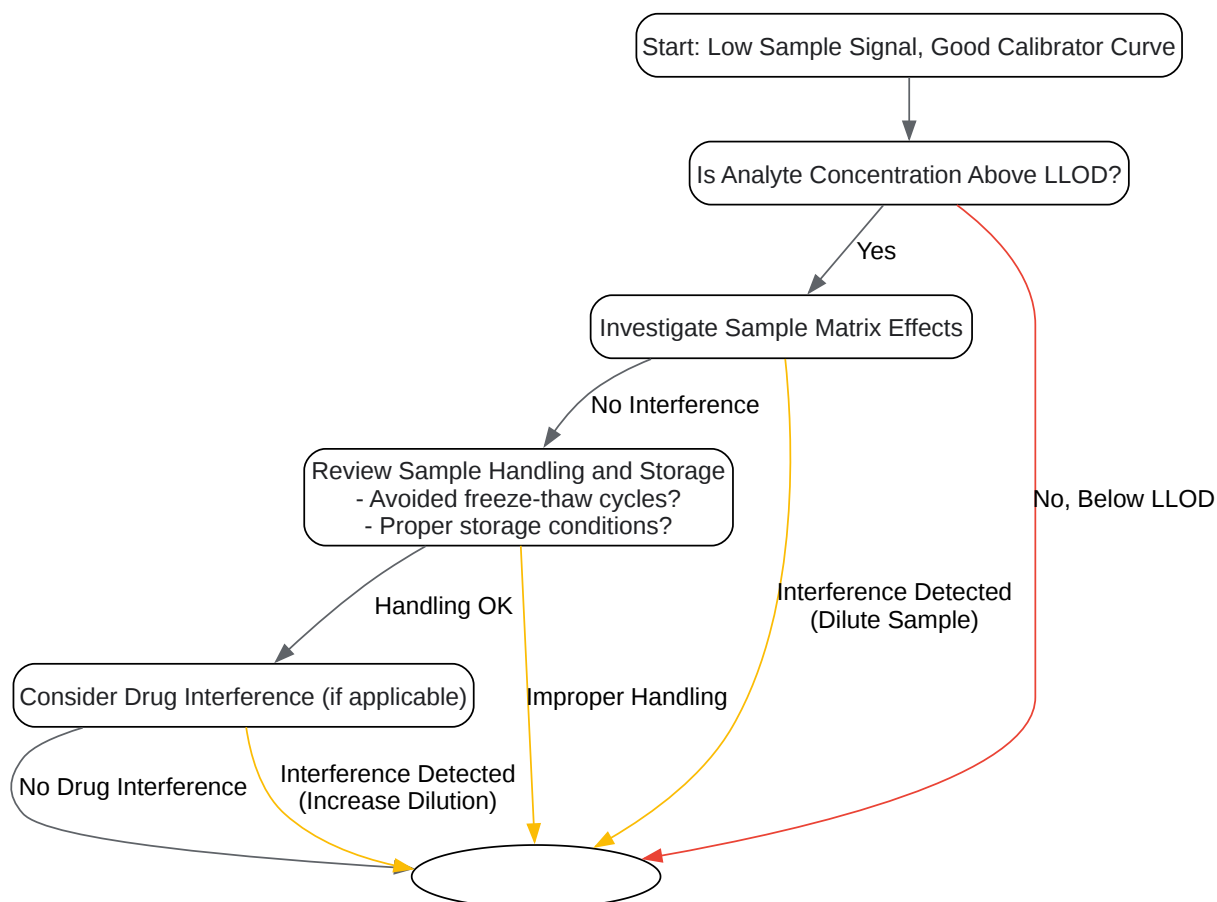
Q2: My calibrator curve looks good, but my samples have low or no signal. What could be the problem?

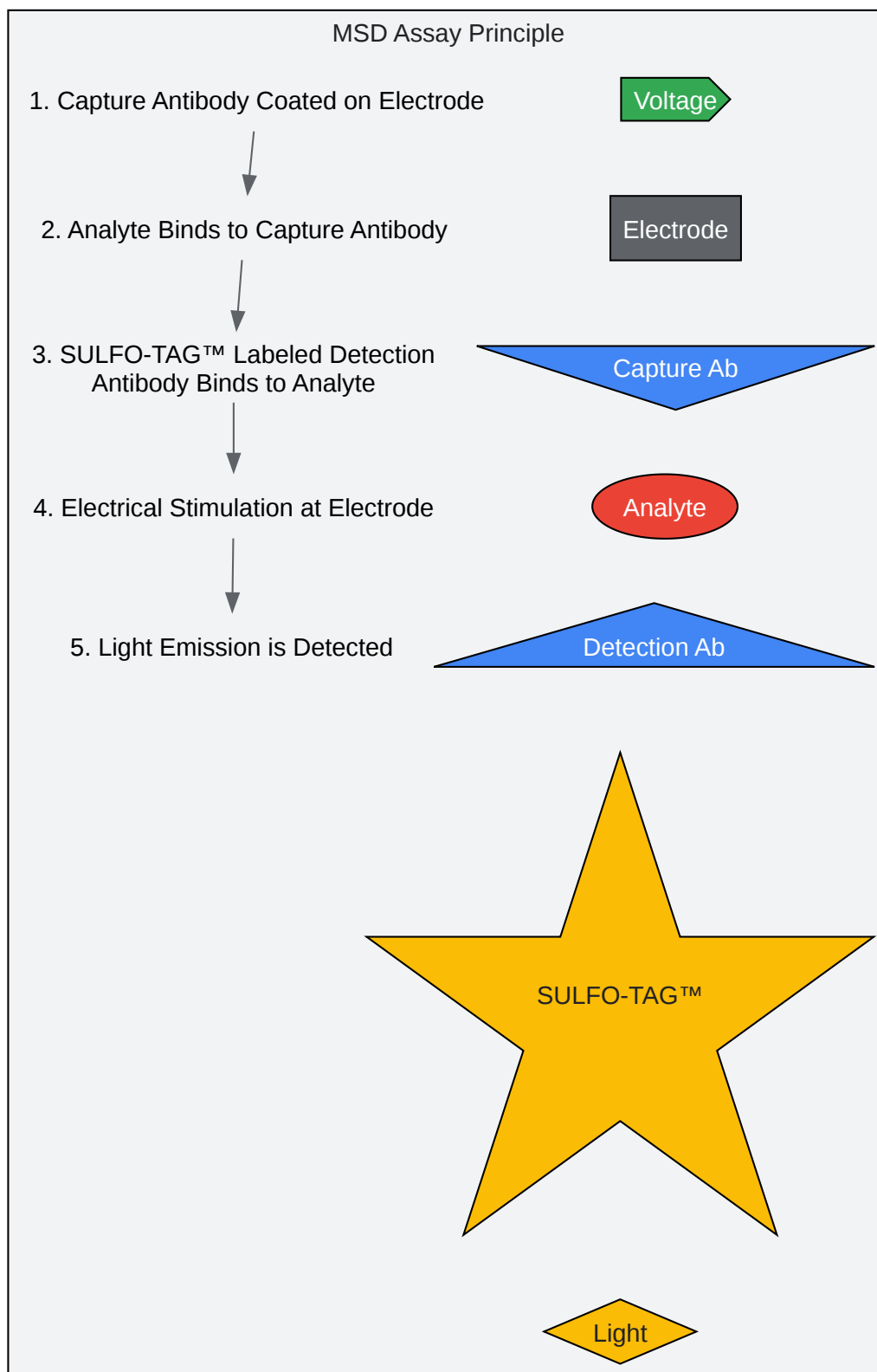
When the calibrators perform as expected, but the samples yield a low signal, the issue likely lies with the sample matrix, analyte concentration, or sample handling.

- Analyte Concentration Below Detection Limit:
 - The concentration of the analyte in your samples may be below the lower limit of detection (LLOD) of the assay.[\[8\]](#) MSD assays are highly sensitive, but this is still a possibility.[\[8\]](#)[\[9\]](#)
 - Solution: Consider concentrating the sample, if possible, or using a more sensitive assay platform if available. You can also try increasing the sample volume per well, but this may require longer incubation times.[\[10\]](#)
- Sample Matrix Effects:
 - Components in the sample matrix (e.g., serum, plasma, cell lysate) can interfere with the antibody-antigen binding, leading to a suppressed signal.[\[9\]](#)
 - Solution: Dilute your samples further in the recommended assay diluent. While it may seem counterintuitive, diluting the sample can reduce the concentration of interfering substances, leading to a better signal.[\[9\]](#)
- Sample Handling and Stability:
 - Improper Storage: Repeated freeze-thaw cycles can degrade the target analyte.[\[3\]](#) It is recommended to aliquot samples into single-use tubes to avoid this.[\[3\]](#)
 - Analyte Degradation: The analyte of interest may be unstable in the collected samples. Ensure proper collection and storage procedures are followed.
- Drug Interference:
 - In pharmacokinetic (PK) or immunogenicity assays, the presence of a therapeutic drug in the sample can interfere with the detection of the analyte or anti-drug antibodies (ADAs), causing signal suppression.[\[9\]](#)

- Solution: Increasing the sample dilution can help mitigate drug interference.[9]

The decision-making process for troubleshooting low sample signal with a valid calibrator curve is outlined below.





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